molecular formula C7H7F3N4O2S B2836106 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide CAS No. 680213-84-7

2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide

Cat. No. B2836106
CAS RN: 680213-84-7
M. Wt: 268.21
InChI Key: FLJTZSAIXBAUJJ-UHFFFAOYSA-N
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Description

This compound, also known as N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide , is a chemical with the molecular formula C7H7F3N4O2S and a molecular weight of 268.22 . It is stored at a temperature of 28°C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.22 . It is stored at a temperature of 28°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide”, focusing on six unique applications:

Pharmaceutical Development

2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide: is a compound of interest in pharmaceutical research due to its potential bioactivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents . This compound could be explored for its potential as an anti-inflammatory, antiviral, or anticancer agent, leveraging the unique properties of the trifluoromethyl group to improve drug efficacy and safety profiles.

Agrochemical Applications

In the field of agrochemicals, compounds containing trifluoromethyl groups are widely used due to their enhanced stability and effectiveness against pests . 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide could be investigated for its potential as a pesticide or herbicide, offering improved protection for crops while minimizing environmental impact.

Material Science

The unique chemical structure of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide makes it a candidate for use in material science. Its stability and resistance to degradation could be beneficial in the development of new polymers or coatings that require long-lasting performance under harsh conditions .

Catalysis

This compound may also find applications in catalysis, particularly in reactions requiring high selectivity and efficiency. The presence of the trifluoromethyl group can influence the electronic properties of the catalyst, potentially leading to improved reaction rates and yields . Research into its use as a catalyst in organic synthesis could open new pathways for chemical production.

Environmental Chemistry

In environmental chemistry, the stability and reactivity of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide could be harnessed for the degradation of pollutants. Its potential to act as a reagent in the breakdown of persistent organic pollutants (POPs) could contribute to cleaner and safer environments .

Biochemical Research

Finally, this compound could be valuable in biochemical research as a probe or marker. Its unique structure and properties might allow it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms . This application could be particularly useful in the study of enzyme functions and interactions.

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that there may be future advancements in the synthesis and application of compounds like “2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide”.

properties

IUPAC Name

[[2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N4O2S/c1-2-12-3(4(16-2)7(8,9)10)5(15)13-14-6(11)17/h1H3,(H,13,15)(H3,11,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJTZSAIXBAUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(F)(F)F)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide

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